molecular formula C4H2I2N2 B154836 3,6-Diiodopyridazine CAS No. 20698-04-8

3,6-Diiodopyridazine

Cat. No.: B154836
CAS No.: 20698-04-8
M. Wt: 331.88 g/mol
InChI Key: GCLHXKPPHRIJOE-UHFFFAOYSA-N
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Description

3,6-Diiodopyridazine is a chemical compound with the molecular formula C4H2I2N2. It is a derivative of pyridazine, where two iodine atoms are substituted at the 3rd and 6th positions of the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Diiodopyridazine can be synthesized through several methods. One common approach involves the iodination of pyridazine derivatives. For instance, the reaction of pyridazine with iodine and a suitable oxidizing agent, such as potassium iodate, can yield this compound. The reaction typically occurs in an organic solvent like acetic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Diiodopyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.

    Cross-Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used.

Major Products:

Scientific Research Applications

3,6-Diiodopyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Diiodopyridazine and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, certain derivatives may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3,6-Diiodopyridazine is unique due to the presence of iodine atoms, which confer specific reactivity and properties. The iodine atoms make it a versatile intermediate for various chemical transformations, particularly in cross-coupling reactions. Its derivatives also exhibit unique biological activities, making it valuable in medicinal chemistry .

Properties

IUPAC Name

3,6-diiodopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2I2N2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLHXKPPHRIJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290589
Record name 3,6-diiodopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20698-04-8
Record name 20698-04-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69818
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-diiodopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diiodopyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,6-diiodopyridazine a valuable reagent in organic synthesis?

A: this compound serves as a versatile precursor for creating diverse pyridazine derivatives. The presence of two iodine atoms allows for various modifications through metal-catalyzed cross-coupling reactions, enabling the introduction of different substituents at the 3 and 6 positions. [, ] This versatility makes it a valuable tool in medicinal chemistry and materials science for designing new compounds with tailored properties.

Q2: Can you provide an example of how this compound is used to synthesize more complex molecules?

A: One example is the synthesis of 3,6-disubstituted pyridazines, which are important structural motifs in various bioactive compounds. Researchers successfully synthesized a series of novel 3-halo-6-(4-substituted-phenoxy)pyridazines and 3,6-di-(4-substituted-phenoxy)pyridazines starting from 3,6-dichloropyridazine or this compound. [] They utilized palladium-catalyzed cross-coupling reactions to introduce different phenoxy groups at the desired positions, demonstrating the compound's utility in building diverse pyridazine-based structures.

Q3: Are there any alternative synthetic routes to access important pyridazine derivatives starting from this compound?

A: Yes, besides the traditional cross-coupling reactions, this compound can be utilized in radical reactions to access highly functionalized pyridazines. One study explored a novel approach involving the radicalic ethoxycarbonylation of 3-iodopyridazines, including this compound, to synthesize valuable tri- and tetrasubstituted pyridazines. [] This method provides an efficient way to introduce ester groups into the pyridazine core, expanding the scope of accessible derivatives.

Q4: Has this compound been used to investigate the properties of reactive intermediates?

A: Yes, researchers have employed this compound as a precursor to study the elusive 3,6-didehydropyridazine biradical, a heterocyclic analog of para benzyne. [] Through matrix isolation infrared spectroscopic studies and computational analysis, they aimed to characterize this highly reactive intermediate. Although the biradical was found to be unstable, these studies provided valuable insights into its reactivity and ring-opening mechanisms.

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